

Barasertib solubility DMSO storage conditions

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Compound Focus: Barasertib

CAS No.: 722543-31-9

Cat. No.: S548305

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Physical Properties & Solubility

Barasertib-HQPA has a molecular formula of $C_{26}H_{30}FN_7O_3$ and a molecular weight of 507.56 g/mol [1] [2] [3]. Its solubility in various solvents is summarized in the table below.

Solvent	Solubility	Notes
DMSO	≥ 22 mg/mL (43.34 mM) [1] 100 mg/mL (197.02 mM) [3]	Primary solvent for stock solutions.
Water	< 0.1 mg/mL (insoluble) [1]	Not suitable for direct dissolution.
Ethanol	Insoluble [3]	Not suitable for direct dissolution.

For **in vivo** studies, one validated formulation is a clear solution consisting of **5% DMSO, 40% PEG 300, 5% Tween 80, and 50% ddH₂O**, which can achieve a concentration of 2.5 mg/mL (4.93 mM) [3]. An alternative homogeneous suspension uses **carboxymethyl cellulose (CMC-Na)** at ≥ 5 mg/ml [3].

Storage Conditions

- Long-term Storage:** Store the powder **desiccated at -20°C** [1]. One supplier recommends storage under nitrogen for maximum stability over three years [4].
- Stock Solutions:** Stock solutions in DMSO are typically aliquoted and stored at **-20°C to -80°C** [1] [4] [2]. These solutions can be stable for **several months to one or two years** under these conditions [1] [2].

- **In-use Stability:** Once prepared, working solutions are recommended to be **used on the same day** for optimal results. If necessary, stock solutions can be stored at -20°C for a few months [1].

In Vitro Experimental Protocols

Barasertib-HQPA induces polyploidy and apoptosis in cancer cell lines. The following protocol is adapted from experiments on acute myeloid leukemia cells (HL-60) [1].

Protocol: Anti-proliferation and Apoptosis Assay

- **Stock Solution Preparation**
 - Weigh an appropriate amount of **Barasertib**-HQPA powder.
 - Dissolve in DMSO to generate a concentrated stock solution (e.g., 10-100 mM). Vortex and sonicate if necessary to ensure complete dissolution.
 - Aliquot and store at -20°C or below.
- **Treatment of Cells**
 - **Cell Lines:** HL-60, MOLM-13, MV4-11, THP-1, A549, HepG2, etc. [1] [2].
 - **Preparation:** Culture cells in appropriate medium.
 - **Application:** Add the compound directly to the cell culture medium. A final concentration of **25 nM** for **72 hours** was used to induce polyploidy and apoptosis in HL-60 cells [1]. The final DMSO concentration should be kept low (typically <0.1-0.5%) and a vehicle control with equivalent DMSO must be included.
- **Analysis**
 - **Flow Cytometry:** Analyze cell cycle distribution to observe the accumulation of cells with 4N and 8N DNA content (polyploidy) after 24-48 hours, followed by an increase in the sub-G1 population (apoptosis) after 48-72 hours [1].
 - **Western Blotting:** Detect decreased phosphorylation of histone H3 (a direct target of Aurora B) to confirm target engagement [2].
 - **MTT/SRB Assay:** Measure cell viability and calculate IC50 values, which are typically in the low nanomolar range for sensitive hematopoietic cells [2].

In Vivo Experimental Protocol

Barasertib has shown efficacy in xenograft mouse models. The following protocol is based on studies using MOLM13 leukemic and various solid tumor xenografts [1] [2].

Protocol: Efficacy Study in Mouse Xenograft Models

- **Formulation Preparation**

- Prepare a homogeneous suspension in CMC-Na (≥ 5 mg/mL) [3] or a clear solution in 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline (2.5 mg/mL) [3]. The solution should be prepared immediately before use.

- **Dosage and Administration**

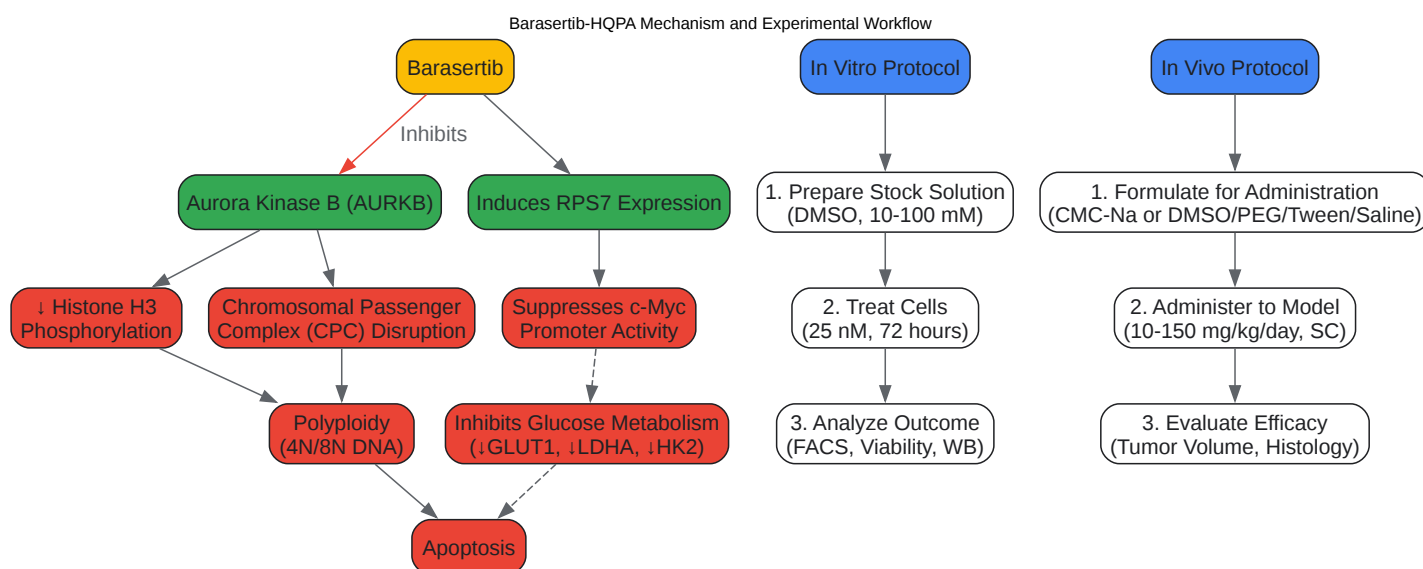
- **Dosage:** A range of **10 to 150 mg/kg/day** has been used, with 25 mg/kg and 150 mg/kg being common doses [1] [2].
- **Route:** Typically administered via **subcutaneous injection** [1]. It can also be delivered via continuous infusion using a minipump over 48 hours [1].
- **Schedule:** Daily administration for a defined period, often with cycles of treatment [2].

- **Evaluation**

- **Tumor Measurement:** Monitor and calculate tumor volumes regularly. Significant tumor growth inhibition (e.g., 55% to 100%) is observed in responsive models [1] [2].
- **Histological Analysis:** Post-sacrifice, tumor tissues can be examined for necrotic tissue and infiltration of phagocytic cells [2].

Mechanism of Action and Experimental Workflow

The diagram below illustrates the molecular mechanism of **Barasertib** and a generalized workflow for its experimental application.



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Key Considerations for Researchers

- **Use Fresh Solutions:** Prepare and use solutions on the same day when possible. Avoid repeated freeze-thaw cycles of stock solutions [1].
- **Confirm Solubility:** If precipitation occurs in DMSO, warm the vial at 37°C and sonicate briefly [1].
- **Validate Target Engagement:** Always include an assessment of pHistone H3 (Ser10) reduction via Western blot as a pharmacodynamic marker for Aurora B inhibition [2].
- **Explore Combination Therapy:** **Barasertib** can be combined with other agents. For example, applying it before or concurrently with cytarabine (ara-C) produces a greater-than-additive cytotoxic effect in acute myeloid leukemia cells [1].

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